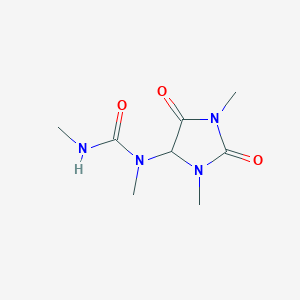
1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea is a chemical compound with a complex structure that includes both imidazolidinone and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea typically involves the reaction of 1,3-dimethylurea with a suitable imidazolidinone precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidinone derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A related compound with similar structural features.
1,3-dimethylurea: Shares the urea functional group but lacks the imidazolidinone moiety.
Uniqueness
1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea is unique due to its combination of imidazolidinone and urea functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse range of scientific research applications further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C8H14N4O3/c1-9-7(14)10(2)5-6(13)12(4)8(15)11(5)3/h5H,1-4H3,(H,9,14) |
InChI Key |
JLIUQVPICSAWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1C(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















